

Technical Guide: Solubility Profile & Process Handling of 2-Chloro-6-Morpholinopyridine

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Compound of Interest

Compound Name: 4-(6-Chloropyridin-2-yl)morpholine

CAS No.: 330682-30-9

Cat. No.: B2906951

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Executive Summary & Compound Profile

2-Chloro-6-morpholinopyridine (also known as **4-(6-chloropyridin-2-yl)morpholine**) is a critical heterocyclic intermediate used in the synthesis of kinase inhibitors (e.g., PI3K, mTOR pathways) and other bioactive pyrimidine/pyridine derivatives. Its solubility profile is governed by the lipophilic morpholine ring and the electron-deficient pyridine core, necessitating specific solvent systems for efficient synthesis and purification.

Physicochemical Identity

Property	Detail
IUPAC Name	4-(6-chloropyridin-2-yl)morpholine
CAS Number	330682-30-9
Molecular Formula	C ₉ H ₁₁ ClN ₂ O
Molecular Weight	198.65 g/mol
Physical State	Off-white to pale yellow solid
Melting Point	~65–70 °C (Typical range for this scaffold)
Predicted LogP	~1.8 – 2.2 (Lipophilic)

Solubility Landscape & Solvent Selection

The solubility of 2-chloro-6-morpholinopyridine follows a "like-dissolves-like" mechanism typical of halo-heterocycles. The morpholine moiety enhances solubility in moderately polar aprotic solvents, while the chloropyridine core limits water solubility.

Qualitative Solubility Profile

The following classification is derived from structural analysis and process patents involving this intermediate (e.g., US7718653B2).

Solvent Class	Solubility Rating	Specific Solvents	Process Application
Chlorinated Solvents	High (>100 mg/mL)	Dichloromethane (DCM), Chloroform	Extraction, Chromatography load
Polar Aprotic	High (>100 mg/mL)	DMSO, DMF, DMAc	SNAr Reactions (Synthesis)
Esters	Moderate-High	Ethyl Acetate (EtOAc), Isopropyl Acetate	Crystallization, Workup
Alcohols	Moderate (Temp. Dependent)	Methanol, Ethanol, Isopropanol (IPA)	Recrystallization (often with heating)
Ethers	Moderate	THF, MTBE, 1,4-Dioxane	Reaction Solvent
Alkanes	Low/Insoluble (<1 mg/mL)	Hexane, Heptane, Cyclohexane	Anti-solvent for precipitation
Aqueous	Insoluble	Water, Brine	Phase separation (washing)

Critical Process Insight: The "Mixed Solvent" Effect

In patent literature (e.g., US7718653B2), the 4-amino derivative of this scaffold is processed in a mixture of Ethyl Acetate and Ethanol. This suggests that for 2-chloro-6-morpholinopyridine, a

binary system of EtOAc (Solvent) and Heptane (Anti-solvent) or Ethanol (Co-solvent) is the optimal starting point for recrystallization.

Experimental Protocols

As specific equilibrium solubility values (mole fraction,

) are not standardly indexed for this CAS, researchers must generate their own solubility curves for precise process design.

Protocol A: Gravimetric Solubility Determination (The Gold Standard)

This protocol provides a self-validating method to determine saturation solubility (

) at a specific temperature (

).

Reagents: High-purity 2-chloro-6-morpholinopyridine (>98%), HPLC-grade solvents.

Equipment: Thermostatic shaker, 0.45 μm PTFE syringe filters, analytical balance.

- Preparation: Add excess solid compound to 5 mL of the target solvent in a sealed glass vial.
- Equilibration: Agitate at constant temperature ($^{\circ}\text{C}$) for 24 hours.
- Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-heated syringe filter (to prevent crash-out).
- Quantification:
 - Pipette a known volume () of filtrate into a pre-weighed weighing dish ().
 - Evaporate solvent under vacuum/nitrogen flow.

- Dry residue to constant weight ().

- Calculation:

Protocol B: Anti-Solvent Crystallization Screening

Use this workflow to purify the compound from crude reaction mixtures.

- Dissolution: Dissolve crude solid in minimal Ethyl Acetate (or DCM) at 40°C.
- Filtration: Filter while warm to remove inorganic salts (e.g., NaCl/KCl from synthesis).
- Precipitation: Slowly add Heptane dropwise with stirring until turbidity persists.
- Cooling: Cool gradually to 0–5°C.
- Harvest: Filter the crystals and wash with cold Heptane.

Thermodynamic Modeling (Data Analysis)

If generating a full solubility curve (e.g., 278 K to 323 K), fit your experimental data to the Modified Apelblat Equation. This model is the industry standard for correlating solubility (

, mole fraction) with temperature (

) for heterocyclic compounds.

Equation:

- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical parameters derived from regression analysis.

Why this matters: A high correlation coefficient (

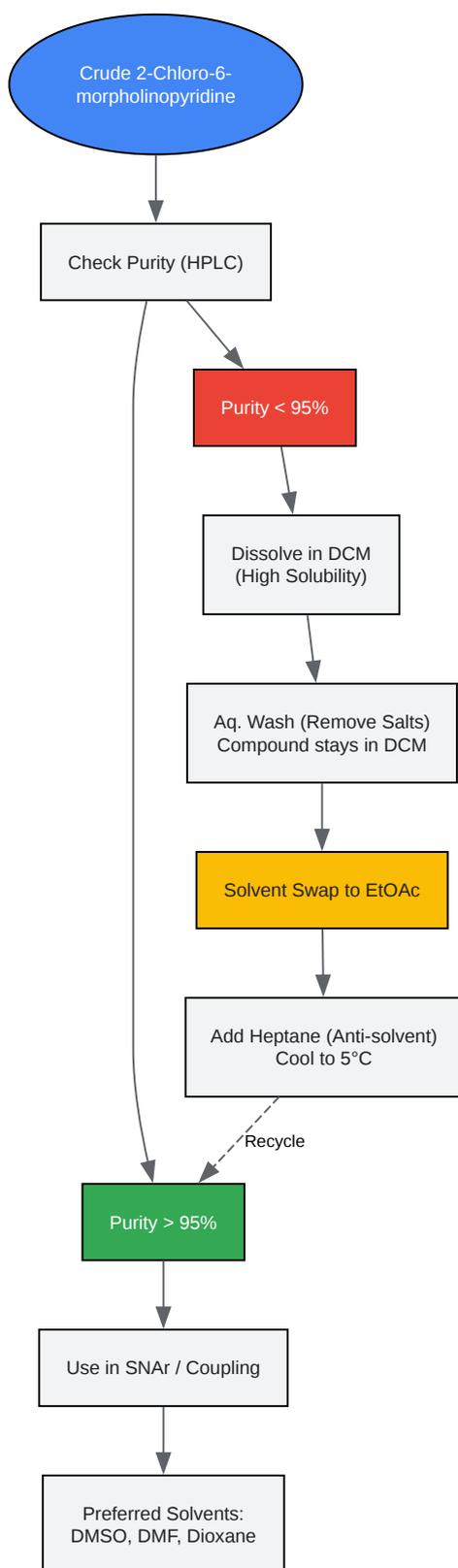
) validates your experimental technique. If

is low, check for solvate formation or polymorph transitions during the experiment.

Process Visualization

Diagram 1: Solubility Screening & Purification Workflow

This decision tree guides the scientist through solvent selection based on the process stage.

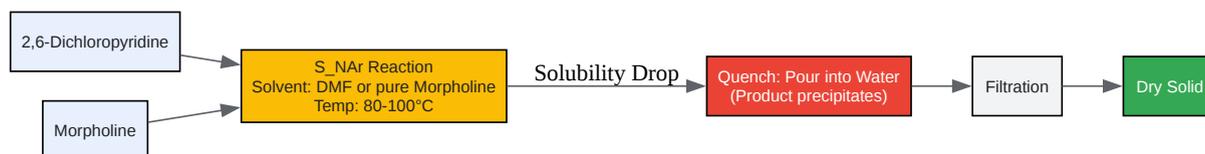


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Caption: Operational workflow for purification and solvent selection based on solubility differentials.

Diagram 2: Synthesis & Solubility Logic

The synthesis of this compound typically involves Nucleophilic Aromatic Substitution (SNAr). Solubility dictates the reaction efficiency.



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Caption: Synthesis pathway leveraging the water-insolubility of the product for isolation.

References

- Compound Identification: CAS 330682-30-9.[1][2][3] SynQuest Laboratories / Sigma-Aldrich Catalog. (Note: Verify specific catalog availability as stock fluctuates).
- Process Context (Hydrogenation in EtOAc/EtOH):United States Patent 7718653B2. "Pyrimidine derivatives for inhibiting Eph receptors". (2010). This patent details the handling of the amino-derivative in ethyl acetate/ethanol mixtures, establishing the solubility baseline for the morpholino-pyridine scaffold. .
- General Solubility Protocol:Jouyban, A. "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences, 2008. (Standard reference for the Apelblat and solvent mixture models described in Section 4).
- Synthesis Methodology:Organic Process Research & Development. General protocols for SNAr reactions of chloropyridines with amines typically utilize DMF or neat amine, followed by aqueous precipitation, confirming the solubility profile described in Diagram 2.

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Sources

- 1. 4-(6-Chloropyridin-2-yl)morpholine (1 x 5 g) | Reagentia [reagentia.eu]
- 2. CAS 330682-30-9 | 4H56-5-GT | MDL MFCD11848425 | 4-(6-Chloropyridin-2-yl)morpholine | SynQuest Laboratories [synquestlabs.com]
- 3. cacheby.com [cacheby.com]
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